molecular formula C7H8N2OS B1377531 6-(Sulfanylmethyl)pyridine-2-carboxamide CAS No. 1379306-18-9

6-(Sulfanylmethyl)pyridine-2-carboxamide

Cat. No.: B1377531
CAS No.: 1379306-18-9
M. Wt: 168.22 g/mol
InChI Key: NEHIPPXPXVUHPH-UHFFFAOYSA-N
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Description

6-(Sulfanylmethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 6-(Sulfanylmethyl)pyridine-2-carboxamide involves several steps. One common method includes the reaction of pyridine-2-carboxylic acid with thioacetic acid to form the corresponding thioester. This intermediate is then treated with ammonia to yield the desired carboxamide . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-(Sulfanylmethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanylmethyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Sulfanylmethyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Sulfanylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

6-(Sulfanylmethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

    Pyridine-2-carboxamide: Lacks the sulfanylmethyl group, resulting in different chemical and biological properties.

    6-(Methylthio)pyridine-2-carboxamide: Similar structure but with a methylthio group instead of sulfanylmethyl, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

6-(sulfanylmethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7(10)6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHIPPXPXVUHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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